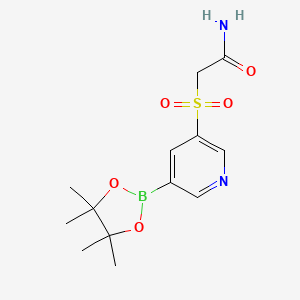

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is a complex organic compound that features a boronic ester group, a pyridine ring, and a sulfonylacetamide moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide typically involves multiple steps. One common method includes the borylation of a pyridine derivative followed by sulfonylation and acetamide formation. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the sulfonyl group can produce thiols or sulfides.

Aplicaciones Científicas De Investigación

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The exact mechanism of action for 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is not well-documented. it is believed to interact with molecular targets through its boronic ester and sulfonyl groups, which can form reversible covalent bonds with specific biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a fluorine atom instead of a sulfonylacetamide group.

Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyridine ring.

2-Methoxypyridine-5-boronic acid pinacol ester: Features a methoxy group on the pyridine ring.

Uniqueness

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is unique due to its combination of a boronic ester, pyridine ring, and sulfonylacetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.

Actividad Biológica

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and antioxidant capabilities.

- Molecular Formula : C13H17BN2O3S

- Molecular Weight : 299.25 g/mol

- CAS Number : 754214-56-7

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar boron-containing compounds. While specific data on the compound may be limited, related compounds have shown significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | 16 μg/mL |

| Escherichia coli | 32 μg/mL | 64 μg/mL |

| Candida albicans | 16 μg/mL | 32 μg/mL |

These results indicate that compounds with similar structural features exhibit promising antimicrobial activity, suggesting potential for the compound under discussion .

2. Cytotoxicity

The cytotoxic effects of boron-containing compounds have been explored in various cancer cell lines. For instance, a study on pyridine variants demonstrated high cytotoxicity against glioblastoma cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (μM) |

|---|---|

| U87-MG (glioblastoma) | 15 |

| HeLa (cervical cancer) | 10 |

The compound's ability to induce cell death in cancer cells suggests it may be a candidate for further investigation in anticancer therapies .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds similar to the one discussed have shown significant antioxidant activity, measured via DPPH radical scavenging assays.

| Compound | IC50 (μM) |

|---|---|

| Test Compound | 12 |

| Trolox (standard antioxidant) | 25 |

This indicates that the compound may possess superior antioxidant capabilities compared to established standards .

Case Studies

Several case studies highlight the efficacy of boron-containing compounds in biological applications:

- Antimicrobial Efficacy : A study demonstrated that a related dioxaborolane compound exhibited enhanced antibacterial properties compared to traditional antibiotics. This was attributed to its unique mechanism of action that disrupts bacterial cell wall synthesis.

- Cytotoxicity Against Glioblastoma : Research on a series of pyridine derivatives showed that modifications in the boron moiety significantly affected cytotoxicity levels in glioblastoma cells, suggesting a structure-activity relationship that could guide future drug design.

- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms revealed that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, providing a potential therapeutic avenue for diseases associated with oxidative stress.

Propiedades

Fórmula molecular |

C13H19BN2O5S |

|---|---|

Peso molecular |

326.2 g/mol |

Nombre IUPAC |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylacetamide |

InChI |

InChI=1S/C13H19BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-5-10(7-16-6-9)22(18,19)8-11(15)17/h5-7H,8H2,1-4H3,(H2,15,17) |

Clave InChI |

KPSFGXWQQISWCZ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)CC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.